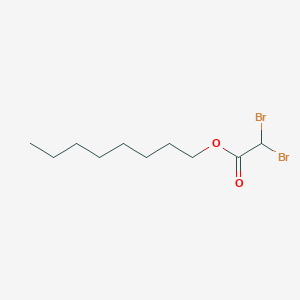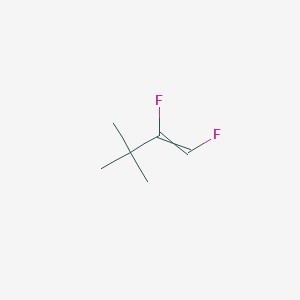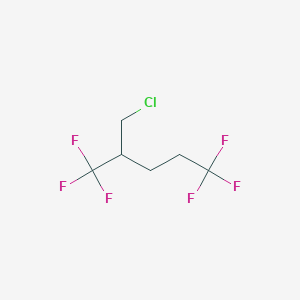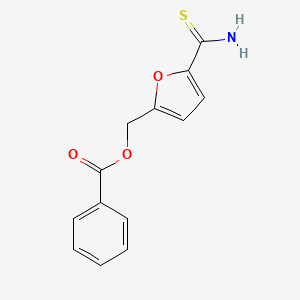
2-Chloro-7,12-dimethyltetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7,12-dimethyltetraphene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a chlorine atom and two methyl groups attached to a tetraphene structure. This compound is known for its potent carcinogenic properties and is often found in tobacco smoke .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,12-dimethyltetraphene typically involves the chlorination of 7,12-dimethyltetraphene. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is monitored using techniques such as gas chromatography to track the progress and completion of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7,12-dimethyltetraphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 7,12-dimethyltetraphene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: 7,12-dimethyltetraphene.
Substitution: Various substituted tetraphenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7,12-dimethyltetraphene is widely used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. In chemistry, it is used to investigate the reactivity and transformation of polycyclic aromatic compounds. In biology and medicine, it is employed in studies related to cancer research and the development of anti-cancer drugs .
Wirkmechanismus
The carcinogenic effects of 2-Chloro-7,12-dimethyltetraphene are primarily due to its ability to form DNA adducts. Upon metabolic activation, the compound generates reactive intermediates that bind to DNA, leading to mutations and the initiation of cancer. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethyltetraphene: Lacks the chlorine atom but shares similar carcinogenic properties.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with potent carcinogenic effects.
9,10-Dimethyl-1,2-benzanthracene: Similar structure with methyl groups at different positions.
Uniqueness
2-Chloro-7,12-dimethyltetraphene is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s ability to undergo substitution reactions and affects its metabolic activation, making it a valuable compound for studying the effects of halogenated polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
60786-55-2 |
|---|---|
Molekularformel |
C20H15Cl |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
2-chloro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Cl/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)10-8-14-7-9-15(21)11-19(14)20/h3-11H,1-2H3 |
InChI-Schlüssel |
TYLQKZWQOUAYMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)



![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)
